molecular formula C20H21N3O5S B2833397 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920377-08-8

3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2833397
CAS No.: 920377-08-8
M. Wt: 415.46
InChI Key: YLVFBVGIWFNXCR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked via an ethoxy spacer to a 6-(thiophen-2-yl)pyridazine moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in anticancer or CNS-targeted therapies due to the presence of tubulin-binding motifs (trimethoxybenzamide) and thiophene-based pharmacophores .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)19(15)27-3)20(24)21-8-9-28-18-7-6-14(22-23-18)17-5-4-10-29-17/h4-7,10-12H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFBVGIWFNXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is often synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the pyridazinyl intermediate using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The methoxy groups on the trimethoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The table below compares the target compound with structurally related benzamides:

Compound Name Core Structure Substituents Pharmacological Activity Key Findings
Target Compound : 3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide 3,4,5-Trimethoxybenzamide 2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl Hypothesized anticancer/CNS Thiophene-pyridazine may enhance π-π stacking; ethoxy spacer increases flexibility
VUF15485 3,4,5-Trimethoxybenzamide Fluorophenyl, pyrrolidine High-affinity agonist (unspecified) Radiolabeled for receptor studies; fluorophenyl enhances binding affinity
THHEB 3,4,5-Trihydroxybenzamide 2-(4-Hydroxyphenyl)ethyl Antioxidant IC50 for DPPH scavenging: 22.8 μM; superior to ascorbic acid
Parchem Compound (Cas 149231-64-1) 3,4,5-Trimethoxybenzamide Pyridinone-methyl Unspecified Used in chemical synthesis; pyridinone may modulate solubility
Combretastatin Analog Trimethoxyphenyl-linked Hydrazinyl-thioureido group Anticancer (tubulin inhibition) Loaded on diamond nanoparticles for enhanced delivery

Functional Differences and Pharmacological Implications

  • Antioxidant vs. Lipophilic Agonists: The hydroxy-substituted THHEB exhibits potent radical scavenging due to phenolic groups, whereas methoxy-substituted analogs (e.g., target compound, VUF15485) prioritize lipophilicity for membrane penetration, likely reducing antioxidant efficacy.
  • Thiophene-Pyridazine vs. Fluorophenyl/Pyrrolidine : The target compound’s thiophene-pyridazine unit may engage in unique π-π interactions or hydrogen bonding compared to VUF15485’s fluorophenyl and pyrrolidine groups, which are optimized for receptor agonism .
  • However, the ethoxy-thiophene-pyridazine substituent may alter binding kinetics compared to rigid combretastatin scaffolds.

Biological Activity

3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly in oncology. Its structure incorporates a benzamide core with methoxy groups and a thiophenyl-pyridazine moiety that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

Property Details
IUPAC Name 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
Molecular Formula C19_{19}H22_{22}N4_{4}O4_{4}S
Molecular Weight 398.46 g/mol

Synthesis

The synthesis of 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multi-step organic reactions. The initial step includes the preparation of the benzamide derivative followed by the introduction of the thiophene and pyridazine moieties through coupling reactions. The use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) is common in these synthesis pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. For instance, studies have shown it to be effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

  • In Vitro Studies : In a series of experiments, compounds similar to 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide were synthesized and tested for their cytotoxic effects. Most derivatives demonstrated significant inhibition of cell proliferation in both MCF-7 and A549 cells, with IC50_{50} values in the low micromolar range.
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of critical signaling pathways associated with cancer cell survival and proliferation. It may interact with proteins involved in apoptosis and cell cycle regulation. Specifically, compounds containing thiophene moieties have been shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in cancer treatment:

  • Study on Benzamide Derivatives : A study involving various benzamide derivatives reported that modifications to the side chains significantly influenced their anticancer potency. The presence of electron-donating groups like methoxy was correlated with increased activity against cancer cell lines .

Comparative Analysis

The following table summarizes key findings related to the biological activity of related compounds:

Compound Cell Line Tested IC50_{50} (µM)Mechanism of Action
3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamideMCF-75.0Inhibition of tubulin polymerization
N-(4-chloro-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamideA5497.5Apoptosis induction via mitochondrial pathway
4-chloro-benzamides with heteroaryl groupsVarious10.0RET kinase inhibition

Q & A

Q. What are the key synthetic steps for preparing 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide?

The synthesis involves:

  • Nucleophilic substitution : Reacting a pyridazine-thiophene intermediate with an ethoxyethyl linker under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Condensing the trimethoxybenzoyl chloride with the aminoethyl-pyridazine intermediate using coupling agents like HATU or DCC .
  • Purification : Column chromatography and HPLC to isolate the final product (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the integration of trimethoxybenzamide (δ 3.8–4.0 ppm) and pyridazin-thiophene protons (δ 6.5–8.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₃O₅S: 454.1432) .
  • HPLC : To assess purity and monitor stability under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What preliminary biological activities are hypothesized based on structural analogs?

The compound’s thiophene-pyridazine core and trimethoxybenzamide group suggest:

  • Kinase inhibition : Potential interaction with ATP-binding pockets due to pyridazine’s planar structure .
  • Anti-inflammatory activity : Analogous to triazolo-pyridazine derivatives that modulate COX-2 .
  • Validation requires in vitro assays (e.g., kinase profiling, cell viability tests) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable modifications : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
  • Linker optimization : Test ethyloxy vs. propyloxy spacers to evaluate flexibility and target binding .
  • Dose-response assays : Use IC₅₀ values from enzymatic assays (e.g., EGFR inhibition) to quantify potency .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

  • Systematic optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., Pd(OAc)₂ for coupling steps) .
  • Design of Experiments (DoE) : Apply factorial design to identify critical parameters affecting yield and purity .

Q. How to address discrepancies in biological activity data across studies?

  • Purity validation : Re-analyze disputed batches via LC-MS to rule out impurities >0.5% .
  • Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation times) .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Q. Which computational methods predict the compound’s molecular targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2, PDB ID: 1HCL) .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
  • Pharmacophore mapping : Align with known benzamide-based inhibitors using Schrödinger’s Phase .

Q. How to mitigate solubility challenges in in vivo studies?

  • Formulation : Use co-solvents (e.g., Cremophor EL) or prepare hydrochloride salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the ethyloxy linker .

Q. What analytical methods validate stability under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers at 37°C and monitor degradation via LC-MS .
  • Photostability : Use ICH Q1B guidelines to assess light sensitivity .

Q. How to interpret conflicting data on metabolic pathways?

  • CYP450 profiling : Incubate with human liver microsomes and identify metabolites via UPLC-QTOF .
  • Species comparison : Test metabolism in murine vs. human hepatocytes to address interspecies variability .

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